A Technical Guide to the Spectroscopic Characterization of (Z)-Trideca-3,12-dienenitrile
A Technical Guide to the Spectroscopic Characterization of (Z)-Trideca-3,12-dienenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The primary spectroscopic techniques discussed herein—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are indispensable tools for the unambiguous identification and characterization of organic molecules. This guide will delve into the theoretical underpinnings of each technique as they apply to the unique structural features of (Z)-Trideca-3,12-dienenitrile, followed by a detailed interpretation of predicted spectral data.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is crucial to understand the molecular structure of (Z)-Trideca-3,12-dienenitrile and identify the key functional groups and structural motifs that will give rise to characteristic spectral signals.
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Nitrile Group (-C≡N): This functional group has a distinct electronic environment and will produce characteristic signals in both IR and ¹³C NMR spectroscopy.
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(Z)-Alkene at C3-C4: The cis configuration of this double bond will influence the coupling constants observed in ¹H NMR spectroscopy.
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Terminal Alkene at C12-C13: The protons on this double bond will exhibit unique chemical shifts and coupling patterns.
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Long Aliphatic Chain (-CH₂-)₇: The repeating methylene units will give rise to a complex, overlapping signal region in the ¹H NMR spectrum and a series of signals in the ¹³C NMR spectrum.
The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of (Z)-Trideca-3,12-dienenitrile.
Caption: Workflow for Spectroscopic Analysis of (Z)-Trideca-3,12-dienenitrile.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small drop of neat (Z)-Trideca-3,12-dienenitrile is placed directly onto the ATR crystal (e.g., diamond or germanium).
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Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
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Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3080 | Medium | =C-H stretch | Terminal Alkene |
| ~3010 | Medium | =C-H stretch | (Z)-Alkene |
| 2925, 2855 | Strong | C-H stretch | Aliphatic CH₂ |
| ~2250 | Medium, Sharp | C≡N stretch | Nitrile[1] |
| ~1640 | Medium | C=C stretch | Alkene |
| ~1465 | Medium | CH₂ scissoring | Aliphatic CH₂ |
| ~910 | Strong | =CH₂ out-of-plane bend | Terminal Alkene |
The most diagnostic peak in the IR spectrum is the sharp absorption around 2250 cm⁻¹, which is highly characteristic of a nitrile C≡N triple bond stretch.[1] The presence of both sp² and sp³ C-H stretches above and below 3000 cm⁻¹, respectively, confirms the existence of both alkene and aliphatic moieties. The C=C stretching vibration is expected around 1640 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For a comprehensive analysis, ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC are employed.
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Approximately 5-10 mg of (Z)-Trideca-3,12-dienenitrile is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
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¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
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¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
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2D NMR Acquisition (COSY, HSQC): These experiments are run to establish proton-proton and proton-carbon correlations, respectively, which are crucial for unambiguous signal assignment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.88 - 5.78 | m | 1H | H-12 |
| 5.50 - 5.40 | m | 2H | H-3, H-4 |
| 5.05 - 4.95 | m | 2H | H-13 |
| 3.15 | d | 2H | H-2 |
| 2.10 - 2.00 | m | 4H | H-5, H-11 |
| 1.45 - 1.20 | m | 10H | H-6 to H-10 |
Interpretation of ¹H NMR Data:
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The deshielded multiplet between 5.88-5.78 ppm is characteristic of the internal vinyl proton (H-12) of the terminal alkene.
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The protons of the terminal double bond (H-13) are expected to appear as a multiplet around 5.05-4.95 ppm.
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The protons of the (Z)-alkene (H-3 and H-4) will be found in the range of 5.50-5.40 ppm. The cis relationship would be confirmed by a smaller coupling constant (J ≈ 10-12 Hz) if the signals were well-resolved.
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The protons at C-2, adjacent to the electron-withdrawing nitrile group, are significantly deshielded and appear as a doublet around 3.15 ppm.[1]
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The allylic protons at C-5 and C-11 are expected around 2.10-2.00 ppm.
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The large, unresolved multiplet between 1.45-1.20 ppm corresponds to the ten protons of the long aliphatic chain.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 138.8 | C-12 |
| 130.0 | C-4 |
| 125.5 | C-3 |
| 117.5 | C-1 (C≡N) |
| 114.5 | C-13 |
| 32.0 - 22.0 | C-5 to C-11 |
| 17.0 | C-2 |
Interpretation of ¹³C NMR Data:
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The nitrile carbon (C-1) is expected to resonate around 117.5 ppm.[1]
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The four sp² carbons of the double bonds will appear in the range of 114-139 ppm. The terminal alkene carbon C-13 will be the most shielded among them.
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The sp³ carbons of the aliphatic chain (C-5 to C-11) will give a series of signals in the 22.0-32.0 ppm region.[2]
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The carbon adjacent to the nitrile group (C-2) is expected to be shielded relative to the other aliphatic carbons, appearing around 17.0 ppm.
The following diagram illustrates the key correlations expected in a 2D COSY NMR experiment.
Caption: Predicted ¹H-¹H COSY Correlations for (Z)-Trideca-3,12-dienenitrile.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.
Experimental Protocol: Electron Ionization (EI)-MS
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Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.
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Ionization: In the ion source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
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Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrometry Data
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Molecular Ion (M⁺): The molecular formula for (Z)-Trideca-3,12-dienenitrile is C₁₃H₂₁N. The calculated exact mass is 191.1674 g/mol . The molecular ion peak is expected at m/z = 191. However, for long-chain aliphatic nitriles, the molecular ion peak can be weak or absent.[1]
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M-1 Peak: A peak at m/z = 190, corresponding to the loss of a hydrogen atom, is often observed.
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Key Fragmentation Pathways: The fragmentation of long-chain unsaturated compounds is complex.[3] Cleavage at allylic positions and along the aliphatic chain will lead to a series of fragment ions. Key fragment ions might be observed corresponding to the loss of alkyl radicals.
Conclusion
The comprehensive spectroscopic analysis of (Z)-Trideca-3,12-dienenitrile, integrating data from IR, NMR (¹H, ¹³C, and 2D), and MS, allows for a full structural elucidation. The characteristic nitrile stretch in the IR spectrum, the specific chemical shifts and coupling patterns of the alkene protons in the ¹H NMR spectrum, the distinct chemical shifts of the nitrile and sp² carbons in the ¹³C NMR spectrum, and the molecular weight information from mass spectrometry collectively provide a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers by providing a detailed, albeit predictive, framework for the interpretation of the spectroscopic data of this and related long-chain unsaturated nitriles.
References
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Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts. [Link]
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Spectroscopic Analysis of Nitriles. (n.d.). University of Calgary. [Link]
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Scope of unsaturated nitriles. (n.d.). ResearchGate. [Link]
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Trideca-1,3,12-triene. (n.d.). PubChem. [Link]
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Byrd, G. D. (2010). Mass spectrometric analysis of long-chain lipids. Methods in molecular biology (Clifton, N.J.), 579, 3–21. [Link]
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E,E,Z-1,3,12-Nonadecatriene-5,14-diol. (n.d.). PubChem. [Link]
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E,Z-1,3,12-Nonadecatriene. (n.d.). PubChem. [Link]
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Sperling, C., & Kolb, H. C. (2018). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules (Basel, Switzerland), 23(10), 2579. [Link]
